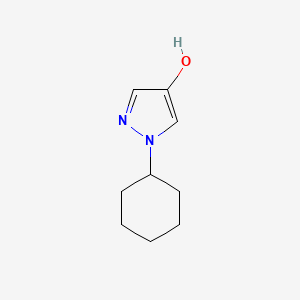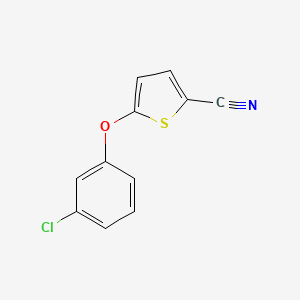
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile
Descripción general
Descripción
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile (5-CPTC) is a novel organosulfur compound that has recently been gaining attention due to its potential applications in scientific research. 5-CPTC is a heterocyclic compound containing a sulfur atom and a carbonitrile group, and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile has been found to have various applications in scientific research. It has been used as a corrosion inhibitor for steel in aqueous solutions, and has been shown to inhibit the corrosion of steel by forming a protective film on the surface of the steel. 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile has also been used as a catalyst for the oxidation of organic compounds, and as a reagent for the synthesis of organic compounds. Additionally, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile has been used in the synthesis of various heterocyclic compounds, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is not yet fully understood. It is believed that the sulfur atom in the compound forms a strong bond with the steel surface, forming a protective film on the steel surface. This protective film prevents the corrosion of the steel. Additionally, the carbonitrile group in the compound is thought to be involved in the oxidation of organic compounds, as well as in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile are not yet fully understood. However, it has been found to have some antioxidant activity, as well as some anti-inflammatory and anti-cancer activity. Additionally, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile has been found to have some antidepressant and anxiolytic activity, and has been found to be effective in reducing the symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile in laboratory experiments include its low cost and ease of synthesis. Additionally, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile in laboratory experiments is its instability in the presence of light and air. Additionally, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is a highly reactive compound, making it difficult to store and handle in laboratory experiments.
Direcciones Futuras
The potential future directions of research on 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential applications of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile in various fields, such as medicine and agriculture, could be beneficial. Additionally, further research into the stability of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile in various environments, and the development of methods to improve its stability, could be beneficial. Finally, further research into the synthesis of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile and the development of more efficient and cost-effective synthesis methods could be beneficial.
Propiedades
IUPAC Name |
5-(3-chlorophenoxy)thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKNRSPBUINSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

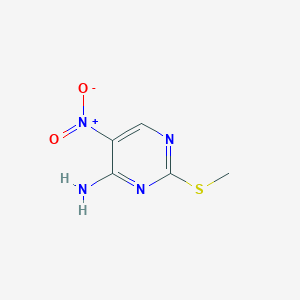
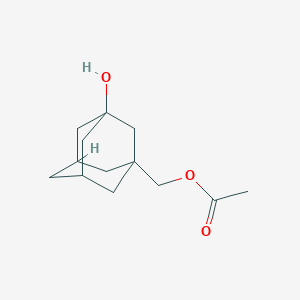


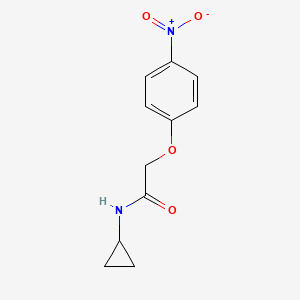
![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)

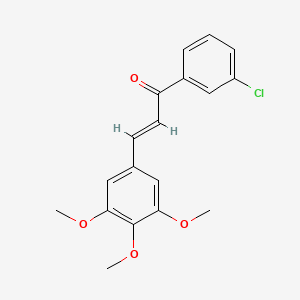

![2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-](/img/structure/B3157490.png)


